4-Ethoxy-1H-imidazo[2,1-b]purine
Description
4-Ethoxy-1H-imidazo[2,1-b]purine is a heterocyclic compound characterized by a fused imidazo-purine scaffold with an ethoxy substituent at the 4-position. This structural motif places it within a broader class of imidazo-purine derivatives, which are studied for their diverse biological activities, including receptor modulation and enzyme inhibition.
Properties
CAS No. |
154086-80-3 |
|---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.205 |
IUPAC Name |
4-ethoxy-3H-imidazo[2,1-b]purine |
InChI |
InChI=1S/C9H9N5O/c1-2-15-8-6-7(12-5-11-6)14-4-3-10-9(14)13-8/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
BEZISBDNWXJVQI-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=NC=CN2C3=C1NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Triazolo vs. Imidazo Systems: The triazolo[5,1-b]purine (XI) exhibits A1 adenosine receptor affinity and hypotensive effects, whereas imidazo[2,1-b]purines may prioritize different targets due to ring electronics .
- Substituent Position : The ethoxy group at position 4 in this compound contrasts with the C8 hydroxyethyl group in compound XI, likely altering receptor binding kinetics.
Pharmacological and Functional Differences
Hypotensive Activity
- Triazolo[5,1-b]purine (XI): Reduces rat intraocular pressure (IOP) by 34% within 3 hours at 0.2% concentration, attributed to adenosine receptor modulation .
- This compound: No direct data, but ethoxy’s lipophilicity may enhance corneal penetration compared to hydrophilic analogs.
Anti-Mycobacterial Activity
Glycosylation and Enzyme Interactions
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